Monocyclohexyl phthalate

Description

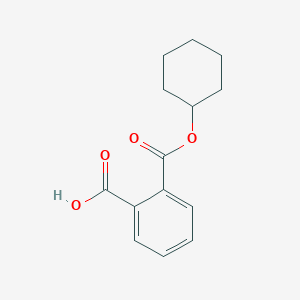

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052729 | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-36-4 | |

| Record name | Monocyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7517-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Detailed Research Findings

Ubiquitous Presence of Phthalate Esters in Environmental Matrices

Phthalate esters, including DCHP and consequently its metabolite MCHP, are recognized as ubiquitous environmental contaminants due to their extensive use in a vast array of consumer and industrial products. Their physical, non-covalent bonding to polymer matrices allows for their gradual release into the environment through leaching, abrasion, and volatilization.

Atmospheric and Indoor Dust Contamination

Indoor environments often exhibit higher concentrations of phthalates compared to outdoor settings, primarily due to the abundance of consumer products that contain these compounds. researchgate.net DCHP, the parent compound of MCHP, has been detected in indoor air and dust. nih.gov For instance, studies have identified DCHP in indoor dust samples, indicating a potential source of human exposure. nih.govresearchgate.net While specific quantitative data for MCHP in dust is not always available, its presence is inferred from the detection of DCHP. One meta-analysis of U.S. studies on chemicals in indoor dust highlighted the prevalence of various phthalates, underscoring the role of dust as a significant reservoir for these compounds. nih.gov

Aquatic Ecosystems: Water Column and Sediment Distribution

The release of DCHP from various sources contributes to its presence in aquatic environments. Once in the water, DCHP can undergo biotic and abiotic degradation, leading to the formation of MCHP. ifremer.fr While comprehensive data on MCHP concentrations in water bodies are limited, studies have detected its parent compound, DCHP, in both surface water and wastewater.

For example, a study of the Harike wetland in India reported the presence of DCHP in water samples, with concentrations varying across seasons. mdpi.com Another study in the Netherlands detected DCHP in both untreated and treated municipal wastewater, as well as in industrial wastewater. epa.gov The presence of DCHP in these aquatic systems suggests the potential for in-situ formation of MCHP.

Phthalates, particularly those with higher molecular weights, tend to adsorb to particulate matter and accumulate in sediments. ifremer.fr Consequently, sediments can act as a long-term sink for these compounds. The aforementioned study of the Harike wetland also detected DCHP in sediment samples. mdpi.com Similarly, research in the Baltic Sea has identified DCHP in bottom sediments. researchgate.net The accumulation of DCHP in sediments creates a potential for the sustained release of MCHP into the water column over time.

Table 1: Detection of Dicyclohexyl Phthalate (DCHP) in Aquatic Environments

| Location | Matrix | Concentration Range |

| Harike Wetland, India | Water | Detectable |

| Harike Wetland, India | Sediment | Detectable |

| The Netherlands | Untreated Municipal Wastewater | <11 to 210 ng/L |

| The Netherlands | Treated Municipal Wastewater | 2 to 20 ng/L |

| Baltic Sea | Sediment | Detectable |

Note: This table presents data for Dicyclohexyl Phthalate (DCHP), the parent compound of this compound (MCHP). The presence of DCHP suggests the potential for the formation and presence of MCHP.

Terrestrial Soil Contamination

Agricultural soils can become contaminated with phthalates through various pathways, including the use of plastic mulching films, sewage sludge application, and atmospheric deposition. researchgate.nethelsinki.fi While specific studies quantifying MCHP in soil are scarce, the detection of its parent compound, DCHP, in agricultural settings points to a potential source. For instance, a study in South China detected DCHP in agricultural soil samples. mdpi.com The degradation of DCHP in the soil environment would lead to the formation of MCHP. A study on wild boar hair in Poland, however, did not detect MCHP, suggesting that exposure levels in that specific ecosystem might be low. researchgate.net

Anthropogenic Pathways Leading to Phthalate Release

The presence of MCHP in the environment is a direct consequence of the production and use of its parent compound, DCHP. Understanding the pathways through which DCHP is released is crucial to comprehending the sources of MCHP exposure.

Consumer Products as Major Contributors to Environmental Load

DCHP is utilized as a plasticizer and stabilizing agent in a wide range of consumer and industrial products. nih.gov These include:

Adhesives and sealants researchgate.netnih.gov

Paints and coatings nih.gov

Plastic and rubber products researchgate.netnih.gov

Inks and toners nih.gov

The migration of DCHP from these products is a significant pathway for its release into the environment. nih.gov Over time, the plasticizer can leach from the product matrix, contaminating indoor air, dust, and eventually, through various disposal and runoff pathways, soil and water systems. nih.gov Regulatory actions have been taken to limit the use of DCHP in certain applications, such as the permanent ban on its use in children's toys and childcare items at levels above 0.1% by the U.S. Consumer Product Safety Commission. nih.gov

Migration from Medical Devices

Phthalates are commonly used in the manufacturing of medical devices to impart flexibility to polyvinyl chloride (PVC) plastics. researchgate.netmdpi.com While di(2-ethylhexyl) phthalate (DEHP) is the most extensively studied phthalate in this context, other phthalates, including DCHP, can also be present. researchgate.netbiomedgrid.com Phthalates are not chemically bound to the PVC polymer and can leach out of medical devices, such as intravenous (IV) bags, tubing, and catheters, into solutions that come into contact with them. researchgate.netbiomedgrid.com This migration represents a direct route of exposure for patients. Studies have shown that the extent of leaching can be influenced by factors such as the lipophilicity of the solution, temperature, and contact time. nih.gov Although much of the research on leaching from medical devices has focused on DEHP, the potential for DCHP to migrate from these products and subsequently be metabolized to MCHP in the body is a relevant exposure pathway. researchgate.netnih.gov

Human Exposure Pathways and Biomonitoring of Monocyclohexyl Phthalate

Primary Routes of Human Phthalate (B1215562) Exposure

Humans are ubiquitously exposed to phthalates from a variety of sources present in everyday life. nih.gov The non-covalent bonding of phthalates to polymer matrices allows them to leach, migrate, or off-gas from consumer products, leading to widespread environmental contamination and human contact. frontiersin.orgnih.gov

Dietary Ingestion

Diet is considered a major source of exposure to many phthalates, particularly those with higher molecular weights. nih.goviiab.me Contamination can occur at various stages, including food processing, packaging, and storage. pjoes.com Dicyclohexyl phthalate is used in food packaging materials such as cellophane and paper finishes, as well as in adhesives for food contact articles. cpsc.gov This use can lead to the migration of DCHP into foodstuffs, resulting in oral ingestion. Studies have shown that consumption of foods packaged in plastic materials can contribute to phthalate exposure. nih.govpjoes.com For instance, fatty foods are particularly susceptible to leaching of lipophilic compounds like phthalates from packaging materials. pjoes.com

Inhalation Exposure

Inhalation of indoor air and dust is another significant pathway for phthalate exposure. nih.goviiab.mehealthvermont.gov DCHP can be released from various consumer and building products into the air, where it can exist as a vapor or adsorb to airborne particles and settled dust. healthvermont.govepa.gov People can then inhale these contaminated particles. healthvermont.gov The U.S. Environmental Protection Agency (EPA) has noted that indoors, DCHP can emerge from products over time and attach to dust particles, which can then be inhaled. epa.gov Occupational exposure to DCHP may also occur through the inhalation of aerosols in workplaces where it is produced or used. cpsc.gov

Dermal Absorption

Dermal contact with products containing phthalates is a recognized route of exposure. nih.govresearchgate.netfrontiersin.org While dermal absorption is generally considered a more significant pathway for lower molecular weight phthalates, it can still contribute to the uptake of higher molecular weight compounds. researchgate.netcpsc.gov DCHP is used in some consumer products, and direct contact with these items can lead to absorption through the skin. cpsc.govhealthvermont.gov For example, phthalates have been detected in a variety of personal care products, and their use can lead to dermal exposure. researchgate.net The efficiency of dermal absorption can vary depending on the specific phthalate and the condition of the skin. cpsc.gov

Biotransformation and Metabolic Fates of Phthalates to Monoesters

Once phthalate diesters like DCHP enter the human body, they are not static. They undergo metabolic processes that transform them into other compounds, which are then either eliminated or may interact with biological systems. mdpi.comfrontiersin.org

Hydrolytic Conversion of Diesters to Monoesters in Vivo

The initial and primary step in the metabolism of phthalate diesters is hydrolysis, which converts them into their corresponding monoester metabolites. frontiersin.orgresearchgate.netiue.ac.cn In the case of dicyclohexyl phthalate (DCHP), it is hydrolyzed to monocyclohexyl phthalate (MCHP). cpsc.govmdpi.com This conversion is rapid and is catalyzed by non-specific esterases and lipases present in the body, particularly in the gut and liver. frontiersin.orgmdpi.comresearchgate.net

In vitro studies using primate, rat, and ferret liver and intestinal preparations have demonstrated the hydrolysis of DCHP to MCHP. cpsc.gov The rate of this metabolic conversion can be slower for DCHP compared to other phthalate diesters. cpsc.gov This initial hydrolytic step is crucial because the resulting monoester, MCHP, is often considered the biologically active molecule. frontiersin.org

Oxidative Metabolism and Glucuronidation of Monoester Metabolites

Following the formation of the monoester, further metabolic processes can occur. For higher molecular weight phthalates, the monoester can undergo oxidative metabolism, where the alkyl side chain is oxidized. frontiersin.org This process makes the metabolites more water-soluble. frontiersin.org

The monoester metabolites, including MCHP, and their oxidized forms can then be conjugated with glucuronic acid in a process known as glucuronidation. frontiersin.orggdut.edu.cnresearchgate.net This is a phase II biotransformation reaction that significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily in the urine. frontiersin.orggdut.edu.cn The measurement of these urinary metabolites, such as MCHP, is a reliable method for assessing human exposure to the parent phthalate, DCHP. mdpi.comcdc.gov Research has shown that phthalate monoesters are predominantly present in urine in their glucuronidated form. nih.gov

Data Tables

Table 1: Primary Routes of Human Exposure to Dicyclohexyl Phthalate (DCHP)

| Exposure Route | Description | Key Sources |

| Dietary Ingestion | Consumption of food and beverages contaminated with DCHP. | Food packaging materials (cellophane, paper coatings), food contact adhesives. cpsc.gov |

| Inhalation | Breathing in air and dust containing DCHP particles. | Indoor air and dust from consumer and building products, occupational settings. cpsc.govhealthvermont.govepa.gov |

| Dermal Absorption | Absorption through the skin from direct contact with DCHP-containing products. | Consumer products, personal care products. cpsc.govresearchgate.nethealthvermont.gov |

Table 2: Metabolic Pathway of Dicyclohexyl Phthalate (DCHP)

| Metabolic Step | Parent Compound | Enzyme Action | Metabolite(s) | Subsequent Fate |

| Hydrolysis | Dicyclohexyl phthalate (DCHP) | Esterases/Lipases | This compound (MCHP) | Further metabolism or excretion. cpsc.govmdpi.com |

| Oxidative Metabolism | This compound (MCHP) | Oxidative enzymes | Oxidized MCHP metabolites | Glucuronidation and urinary excretion. frontiersin.org |

| Glucuronidation | MCHP and its oxidized metabolites | UDP-glucuronosyltransferases | MCHP-glucuronide | Urinary excretion. frontiersin.orggdut.edu.cnnih.gov |

MCHP as a Specific Biomarker for DCHP Exposure Assessment

This compound (MCHP) is the primary urinary metabolite of dicyclohexyl phthalate (DCHP), a plasticizer used in a variety of consumer products. nih.govscispace.com Following exposure, DCHP is rapidly metabolized in the body to MCHP, which is then excreted in the urine. cdc.govcdc.gov This metabolic process makes the measurement of MCHP in urine a reliable indicator of recent exposure to DCHP. scispace.com The analysis of metabolites like MCHP in urine is preferred over measuring the parent compound in blood or other tissues for several reasons. Firstly, it circumvents potential contamination issues from background levels of phthalates commonly found in laboratory environments. oup.com Secondly, phthalates are quickly metabolized and have a short half-life in the body, typically less than 24 hours, making their metabolites in urine a more stable and integrated measure of exposure. nih.gov

The specificity of MCHP to DCHP metabolism allows for a targeted assessment of exposure to this particular phthalate. nih.govmdpi.com Human biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have utilized urinary MCHP levels to characterize DCHP exposure in the general population. epa.govca.gov For instance, the 2001–2002 NHANES measured MCHP in urine at concentrations ranging from below the level of detection to 0.400 μg/L. epa.gov The detection of MCHP in human biomonitoring studies confirms widespread exposure to its parent compound, DCHP. tandfonline.com

Analytical Methodologies for MCHP Biomonitoring

The accurate quantification of MCHP in biological samples is crucial for assessing human exposure to DCHP. This requires sophisticated analytical techniques capable of detecting low concentrations of the metabolite in complex biological matrices.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of phthalate metabolites, including MCHP. cdc.govcdc.govnih.gov This technique offers high selectivity and sensitivity, allowing for the detection of MCHP at low nanogram per milliliter (ng/mL) levels. scispace.comcdc.gov The process typically involves enzymatic deconjugation of the glucuronidated MCHP, followed by solid-phase extraction (SPE) to isolate the analyte from the urine matrix. cdc.govcdc.gov The use of isotopically labeled internal standards for MCHP helps to ensure the precision and accuracy of the quantification. cdc.gov

More advanced mass spectrometry platforms, such as Quadrupole Time-of-Flight (QToF) and Quadrupole Ion Trap (QTRAP) MS/MS, provide even greater analytical capabilities. researchgate.net QToF instruments offer high-resolution mass analysis, which aids in the confident identification of target compounds and the exploration of unknown metabolites in non-targeted analysis. dntb.gov.uanih.gov QTRAP systems combine the quantitative power of a triple quadrupole with the qualitative capabilities of an ion trap, enabling sensitive and specific measurements. researchgate.net

Urine is the most commonly used biological matrix for assessing phthalate exposure due to the relatively high concentrations of metabolites and non-invasive sample collection. nih.govnih.gov Phthalate metabolites are excreted in urine, often after undergoing glucuronidation to increase their water solubility. cdc.govcdc.gov

While less common, other biological matrices have also been investigated for phthalate metabolite analysis. These include:

Serum: Parent phthalates can be measured in serum, but this is less common due to lower concentrations and potential for contamination. nih.gov

Semen: The presence of phthalate metabolites in semen has been reported in some studies. nih.gov

Breast Milk: Breast milk is a potential route of phthalate exposure for infants. nih.gove-cep.org However, analysis can be challenging due to the high lipid content and potential for contamination during collection. hhearprogram.orgsci-hub.se

Amniotic Fluid: The detection of various substances in amniotic fluid suggests it could be a potential matrix for assessing in-utero exposure. nih.govnih.govucsd.edu

The choice of biological matrix depends on the specific research question, the population being studied, and the analytical capabilities available.

To ensure the reliability and comparability of biomonitoring data, rigorous method validation and quality assurance (QA) are essential. oup.comnih.gov Method validation involves assessing key parameters such as accuracy, precision, linearity, recovery, and the limit of detection. researchgate.netnih.gov For instance, a study validating an online SPE-LC-QTRAP-MS/MS method reported good recoveries (83% to 122%) and linearity for various phthalate metabolites. researchgate.net

Quality assurance programs, such as the Children's Health Exposure Analysis Resource (CHEAR), promote harmonization across laboratories by using common quality control materials and participating in external proficiency testing. nih.govnih.govbohrium.com The accuracy of analytical methods is often verified through the analysis of Standard Reference Materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST). nih.govnih.gov For phthalates, the accuracy of methods in CHEAR laboratories was reported to be 95 ± 11%. nih.govnih.gov However, studies have also highlighted potential inaccuracies in commercial phthalate metabolite certified solutions and lot-to-lot discrepancies, underscoring the importance of ongoing quality control. oup.comoup.com

While targeted analysis is effective for known metabolites like MCHP, there is growing interest in non-targeted analysis (NTA) to identify a broader range of exposure markers. dntb.gov.uanih.gov NTA, using high-resolution mass spectrometry (HRMS), can screen for thousands of chemicals in a single analysis. acs.org However, NTA presents several challenges. The lack of a harmonized workflow can lead to variability in results between laboratories. nih.gov Data analysis is complex, and the identification of unknown compounds requires significant effort and expertise. dntb.gov.uadntb.gov.ua A major limitation is the high rate of false positives; one study found that over 85% of features initially identified as potential phthalate metabolites were false positives. nih.gov

A significant bottleneck for both targeted and non-targeted analysis is the availability of analytical reference standards. oup.comoup.com Accurate quantification in targeted analysis and confident identification in NTA rely on pure, well-characterized standards. The lack of commercially available standards for all potential metabolites hinders the comprehensive assessment of phthalate exposure. nih.gov

Human Biomonitoring Studies and Population Exposure Assessment

Human biomonitoring studies that measure urinary concentrations of phthalate metabolites are essential for assessing exposure at the population level. nih.gov These studies provide valuable data on the extent and patterns of exposure to various phthalates, including DCHP. tandfonline.com

Several large-scale biomonitoring programs, such as NHANES in the U.S. and the Canadian Health Measures Survey (CHMS), routinely measure a panel of phthalate metabolites in representative samples of their populations. healthvermont.govisotope.com Data from these studies have shown that exposure to certain phthalates has changed over time. For example, in the U.S., exposure to DEHP has decreased, while exposure to DiNP has increased. nih.gov

Studies have consistently detected MCHP in a subset of the population, indicating ongoing exposure to DCHP. For instance, a study of couples planning pregnancy found MCHP in less than 5% of urine samples. nih.gov In contrast, a study of Swiss infants and toddlers detected MCHP in 7.1% of samples. mdpi.com These variations in detection frequency can be influenced by factors such as age, lifestyle, and geographical location.

The data from human biomonitoring studies are crucial for understanding the sources of phthalate exposure, identifying highly exposed populations, and evaluating the effectiveness of public health interventions aimed at reducing exposure. nih.gov

Interactive Data Table: Detection of this compound (MCHP) in Human Biomonitoring Studies

| Study Population | Country/Region | Matrix | Detection Frequency of MCHP (%) |

| General Population (NHANES 2001-2002) | United States | Urine | Detected, up to 0.400 µg/L epa.gov |

| Couples Planning Pregnancy | N/A | Urine | <5% nih.gov |

| Infants and Toddlers (6 months - 3 years) | Switzerland | Urine | 7.1% mdpi.com |

| Anonymous Adult Volunteers | N/A | Urine | Detected in some samples nih.gov |

National and International Surveys of General Population Exposure Levels

National and international biomonitoring surveys have provided valuable data on the exposure of the general population to various phthalates, including MCHP. These large-scale studies help establish baseline exposure levels and identify trends across different populations.

The U.S. National Health and Nutrition Examination Survey (NHANES) is a cornerstone for assessing chemical exposure in the American population. nih.govnih.govmdpi.com Data from NHANES has consistently shown that while exposure to some phthalates is nearly ubiquitous, MCHP is detected less frequently. For instance, in the NHANES 1999-2000 survey, MCHP was infrequently detected, suggesting lower exposure to its parent compound, dicyclohexyl phthalate, compared to other phthalates like diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP). nih.gov This finding is significant as other phthalate metabolites were found in over 75% of the samples. nih.gov

Similarly, the Canadian Health Measures Survey (CHMS) from 2007-2009 found that MCHP was detected in less than 20% of the Canadian population aged 6-49 years, further indicating lower exposure levels in the general population compared to other phthalates. nih.gov

In Europe, the HBM4EU initiative has been instrumental in providing harmonized human biomonitoring data across the continent. nih.govsdu.dk A study in the Vojvodina region of Serbia, while not a national survey, found that MCHP was not detected in the control group of healthy individuals, and its frequency was only borderline significant in those with metabolic disorders. ceon.rsceon.rs This suggests that in this specific European population, MCHP exposure is not as prevalent as exposure to other phthalates like MEP and MEHP. ceon.rs

Data from a Flemish Environment and Health Study (FLEHS-4) also included MCHP in its analysis of combined chemical exposures, noting that occupants of houses built before 1990 showed higher concentrations of MCHP metabolites. uantwerpen.be

Table 1: Detection Frequencies of this compound (MCHP) in National Surveys

| Survey/Study | Country/Region | Time Period | Detection Frequency of MCHP | Reference |

|---|---|---|---|---|

| NHANES | United States | 1999-2000 | Infrequently detected | nih.gov |

| CHMS | Canada | 2007-2009 | <20% | nih.gov |

| Vojvodina Study | Serbia | Not specified | Not detected in control group | ceon.rs |

Comparative Analysis of Exposure in Vulnerable Subpopulations (e.g., Children, Pregnant Individuals)

Understanding exposure levels in vulnerable subpopulations such as children and pregnant individuals is critical due to their increased susceptibility to the effects of environmental chemicals. nih.gov

Children: Several studies have highlighted that children often have higher exposure to certain phthalates compared to adults. nih.govnih.gov This is attributed to factors like different dietary habits, higher hand-to-mouth activity, and proximity to contaminated dust on floors. While data specifically on MCHP in children is less abundant than for other phthalates, the general trend of higher exposure in children is a significant concern. The U.S. NHANES data from 2001-2010 showed that for some high-molecular-weight phthalates, metabolite concentrations were higher in children than adults, although the gap narrowed over time. nih.gov The Canadian Health Measures Survey (2007-2009) also found that children had significantly higher urinary concentrations of several phthalate metabolites, though MCHP was not among the most frequently detected. nih.gov

Pregnant Individuals: Pregnant individuals represent another vulnerable group, as phthalate exposure during gestation can potentially affect fetal development. nih.gov Studies have measured phthalate metabolites in pregnant women to assess in-utero exposure. A study comparing maternal serum samples from Australian (1989-1991) and Danish (1997-2001 and 2012-2014) birth cohorts analyzed for 32 phthalate metabolites, including MCHP. fertilitywa.com.au While the study focused on temporal and geographical trends, the inclusion of MCHP underscores its relevance in assessing prenatal exposure. fertilitywa.com.au The Maryland Children's Health Program (MCHP) provides healthcare services to pregnant women, and while not a research study on chemical exposure, it highlights the importance of monitoring the health of this demographic. princegeorgescountymd.gov

Table 2: Comparative Exposure to Phthalate Metabolites in Vulnerable Populations (General Findings)

| Population | Key Findings on Phthalate Exposure | Specific MCHP Data | Reference |

|---|---|---|---|

| Children | Generally higher urinary concentrations of several phthalate metabolites compared to adolescents and adults. | Less frequently detected than other phthalates. | nih.govnih.gov |

| Pregnant Individuals | Widespread exposure to various phthalates, with metabolites detected in urine and serum. | Included in analyses of maternal serum to assess prenatal exposure. | mdpi.comfertilitywa.com.au |

Temporal Trends in Phthalate Metabolite Concentrations

Monitoring temporal trends in phthalate metabolite concentrations is essential for evaluating the effectiveness of regulations and changes in manufacturing practices. Over the past few decades, there have been noticeable shifts in the types and amounts of phthalates used, which is reflected in human biomonitoring data.

A significant study analyzing NHANES data from 2001 to 2010 revealed pronounced changes in urinary concentrations of phthalate metabolites in the U.S. population. nih.govgwu.edu While concentrations of metabolites of DEP, di-n-butyl phthalate (DnBP), and DEHP decreased, metabolites of other phthalates, such as diisobutyl phthalate (DiBP) and diisononyl phthalate (DiNP), increased. nih.govgwu.edu This suggests a shift in the use of certain phthalates, possibly towards replacements for those that have been regulated or voluntarily phased out by manufacturers. nih.gov Although this study did not specifically highlight a trend for MCHP, it provides a crucial context for understanding the changing landscape of phthalate exposure.

A study of pregnant women in Australia and Denmark also aimed to investigate temporal trends in phthalate exposure by comparing birth cohorts from the late 1980s/early 1990s to the 2010s. fertilitywa.com.au The findings suggested a possible decrease in phthalate exposure over time. fertilitywa.com.au

In Europe, a comparison of two biomonitoring campaigns in Italy, before and after the implementation of REACH regulations, showed a statistically significant decrease in the urinary concentrations of several phthalate metabolites. mdpi.com This indicates that regulatory actions can have a tangible impact on population exposure levels.

Correlation between Environmental Concentrations and Internal Exposure Biomarkers

The link between the concentration of a chemical in the environment and the resulting internal dose in humans is a key aspect of exposure science. epa.gov For phthalates, exposure can occur through various pathways, including ingestion of contaminated food and water, inhalation of indoor air, and dermal contact with products containing these chemicals. gdut.edu.cnmdpi.com

Urinary phthalate metabolites are considered reliable biomarkers of exposure because they are not typically formed in the environment and their presence in urine directly reflects the amount of the parent phthalate that has entered the body and been metabolized. gdut.edu.cnnih.gov Several studies have sought to correlate environmental levels with these internal biomarkers.

A study on the Flemish population (FLEHS-4) noted a link between housing characteristics and exposure, with higher concentrations of MCHP metabolites found in occupants of older homes. uantwerpen.be This suggests that building materials can be a significant source of exposure to dicyclohexyl phthalate.

Furthermore, research has shown that dietary intake is a major pathway for exposure to many phthalates. bioline.org.br Food can become contaminated through processing and packaging materials. While specific studies correlating MCHP in food with urinary MCHP levels are limited, the general principle that food is a significant source of phthalate exposure is well-established.

The relationship between external exposure and internal dose is complex and can be influenced by individual factors such as metabolism, age, and sex. nih.gov However, the consistent detection of MCHP in human biomonitoring studies, albeit at low frequencies, confirms that environmental sources lead to measurable internal exposure.

Toxicological Profiles and Health Outcomes Associated with Phthalate Exposure with Mchp Context

Endocrine Disrupting Properties of Phthalates

Phthalates are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal balance. nih.goveuropa.eu This disruption can lead to a variety of adverse health effects, particularly concerning reproductive and developmental health. nih.govnih.gov

Interference with Hormonal Synthesis, Secretion, and Receptor Binding

Phthalates can disrupt the endocrine system at multiple levels, including the synthesis, secretion, and action of hormones. nih.govmdpi.com Their chemical structure can mimic that of natural hormones, allowing them to bind to hormone receptors and either block or mimic their effects. nih.gov This interference is particularly relevant to the hypothalamic-pituitary-gonadal (HPG) axis, which controls reproductive functions. nih.gov Phthalates can alter the release of key hormones such as gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.gov

Studies have shown that some phthalates and their metabolites can interfere with steroid hormone synthesis. For instance, the initial steps of steroidogenesis, which involve the conversion of cholesterol to pregnenolone, can be disrupted. nih.gov Molecular docking studies have indicated that MCHP can bind to the human glucocorticoid receptor (hGR), potentially interfering with glucocorticoid-mediated processes. tandfonline.comresearchgate.net This interaction with hormone receptors is a key mechanism through which phthalates exert their endocrine-disrupting effects. nih.gov

Modulation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors - PPARs)

Phthalates can also modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). nih.govresearchgate.net PPARs are crucial for regulating lipid metabolism and energy homeostasis. researchgate.net The metabolite of DEHP, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), has been shown to directly activate PPARγ and promote adipogenesis. nih.gov

Research suggests that both MEHP and MCHP can disrupt glucose and lipid homeostasis through mechanisms involving PPAR signaling pathways. researchgate.net In adipocytes, both compounds have been observed to increase the formation of lipid droplets, an effect similar to that of the PPARγ agonist rosiglitazone. researchgate.net This indicates that MCHP can interfere with metabolic processes by activating these nuclear receptors. Furthermore, some high-molecular-weight phthalates have been found to antagonize thyroid receptors, which can affect metabolism. researchgate.net Dicyclohexyl phthalate (DCHP), the parent compound of MCHP, has been identified as a potent agonist for the pregnane (B1235032) X receptor (PXR), another nuclear receptor involved in xenobiotic metabolism and lipid homeostasis. nih.gov

Reproductive and Developmental Toxicity

Exposure to phthalates, including MCHP, has been linked to significant reproductive and developmental toxicity in both males and females. nih.govcbs8.com These effects are often a consequence of their endocrine-disrupting properties.

Male Reproductive System Impairment (e.g., Spermatogenesis, Leydig and Sertoli Cell Function, Testicular Dysgenesis Syndrome)

The male reproductive system is particularly vulnerable to the effects of certain phthalates. nih.gov Exposure to these compounds can impair spermatogenesis, affect the function of Leydig and Sertoli cells, and contribute to Testicular Dysgenesis Syndrome (TDS). nih.govnih.gov TDS is a collection of disorders including cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), and poor semen quality. nih.gov

Animal studies have demonstrated that prenatal exposure to some phthalates can disrupt the development and function of Leydig and Sertoli cells, which are crucial for testosterone (B1683101) production and sperm development, respectively. nih.gov This can lead to reduced sperm production and viability. nih.gov For example, exposure to di(2-ethylhexyl) phthalate (DEHP) in mice has been shown to decrease daily sperm production and epididymal sperm count. nih.gov Furthermore, exposure to certain phthalates has been associated with a decrease in sperm motility and concentration in human studies. mdpi.com

Female Reproductive System Dysfunction (e.g., Ovarian Folliculogenesis, Puberty Onset, Endometriosis)

The female reproductive system is also susceptible to the toxic effects of phthalates. cbs8.commsdmanuals.comjgrph.org Phthalate exposure has been associated with disruptions in ovarian folliculogenesis, alterations in the onset of puberty, and an increased risk of endometriosis. nih.govffcr.or.jp Studies have shown that phthalates can affect ovarian function, potentially leading to a decrease in ovarian reserve and anovulation. mdpi.com

Some research suggests that phthalate exposure can either accelerate or delay the onset of puberty in girls. nih.gov The timing of puberty is a critical developmental milestone, and disruptions can have long-term health consequences. nih.gov Additionally, exposure to certain phthalates may contribute to the development of endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus. ffcr.or.jp

Transplacental Transfer and Potential for Fetal Developmental Adverse Effects

Phthalates and their metabolites can cross the placental barrier, leading to fetal exposure and the potential for adverse developmental effects. nih.govnih.govnih.gov Studies have detected MCHP and other phthalate metabolites in meconium, the first stool of a newborn, providing evidence of in utero exposure. nih.gov

Prenatal exposure to phthalates has been linked to a range of adverse outcomes. Some studies have found an association between maternal exposure to certain phthalates and a shortened gestational age. njstatelib.org In a study of newborns, exposure to MCHP was identified as a potential risk factor for congenital hypothyroidism. flemingcollege.ca Furthermore, prenatal phthalate exposure has been hypothesized to contribute to a syndrome of reproductive abnormalities in male infants, including a shortened anogenital distance (AGD), hypospadias, and cryptorchidism. nih.gov The developing fetus is particularly vulnerable to the endocrine-disrupting effects of these chemicals. njstatelib.org

Table of Research Findings on Monocyclohexyl Phthalate (MCHP)

| Study Focus | Key Findings | Organism/Model | Reference |

|---|---|---|---|

| Endocrine Disruption | MCHP can bind to the human glucocorticoid receptor (hGR). | Molecular Docking | tandfonline.comresearchgate.net |

| Metabolic Disruption | MCHP disrupts glucose and lipid homeostasis, potentially through PPAR signaling. | In vitro (adipocytes) | researchgate.net |

| Congenital Hypothyroidism | Exposure to MCHP may increase the risk of congenital hypothyroidism in newborns. | Human (newborns) | flemingcollege.ca |

| Fetal Exposure | MCHP has been detected in meconium, indicating transplacental transfer. | Human (newborns) | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MCHP |

| Dicyclohexyl phthalate | DCHP |

| Gonadotropin-releasing hormone | GnRH |

| Luteinizing hormone | LH |

| Follicle-stimulating hormone | FSH |

| Pregnenolone | |

| Peroxisome Proliferator-Activated Receptors | PPARs |

| Mono(2-ethylhexyl) phthalate | MEHP |

| Rosiglitazone | |

| Pregnane X receptor | PXR |

| Di(2-ethylhexyl) phthalate | DEHP |

| Diethylstilbestrol | DES |

| Polychlorinated biphenyls | PCBs |

| Dioxins | |

| Bisphenol A | BPA |

| Mono-n-butyl phthalate | MnBP |

| Mono-isobutyl phthalate | MiBP |

| Monoethyl phthalate | MEP |

| Mono-benzyl phthalate | MBzP |

| Di-isononyl phthalate | DINP |

| Di-n-hexyl phthalate | DHP |

| Di-isoheptyl phthalate | |

| Di-n-octyl phthalate | |

| Di-isodecyl phthalate | |

| Di-methyl phthalate | DMP |

| Phthalic acid | |

| Thyroxine | T4 |

| Triiodothyronine | T3 |

| Testosterone | |

| Estradiol | |

| Estriol | |

| Dehydroepiandrosterone | DHEA |

| Androstenedione | |

| Insulin-like hormone 3 | |

| Human chorionic gonadotropin | hCG |

| 25-hydroxyvitamin D | |

| Steroid receptor co-activator-1 | SRC-1 |

| PPAR binding protein | PBP |

| Nuclear receptor co-repressor | NCoR |

| Silencing mediator of retinoid and thyroid hormone receptors | SMRT |

| Dexamethasone | DEX |

| Diisobutyl phthalate | DIBP |

| Mono(carboxy-iso-decyl)phthalate | MCiDP |

| Mono-(3-carboxypropyl) phthalate | MCPP |

| Mono-(2-ethyl-5-carboxypentyl) phthalate | MECPP |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP |

| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP |

| Mono(2-hydroxy-iso-propyl) phthalate | MHiBP |

| Ethyl-paraben | EtP |

| Bisphenol-Z | BPZ |

| Tetrabromobisphenol A | TBBPA |

| 4-hydroxybenzophenone | 4-OH-BP |

| Triclosan | |

| Bisphenol A sulfate | |

| Bisphenol A glucuronide | |

| Monomethyl phthalate | mMP |

| Monobutylphthalate | |

| Mono carboxyisononyl phthalate | MCNP |

| Mono carboxyisooctyl phthalate | MCOP |

| Perfluorooctanoic acid | PFOA |

Systemic Health Effects Beyond Reproductive Systems

While the reproductive toxicity of phthalates, including this compound (MCHP), is a primary area of concern, emerging research has shed light on their potential to impact a wide range of other physiological systems. The systemic effects of these ubiquitous environmental contaminants are complex and multifaceted, involving intricate interactions with cellular and molecular pathways. This section explores the current understanding of the non-reproductive health outcomes associated with phthalate exposure, with a specific focus on MCHP where data is available.

Hepatic and Renal System Perturbations

The liver and kidneys are central to the metabolism and excretion of xenobiotics, including phthalates, making them susceptible to toxic insults.

Hepatic Effects:

Animal studies have demonstrated that dicyclohexyl phthalate (DCHP), which is metabolized to MCHP, can induce liver enlargement and the induction of hepatic xenobiotic metabolism enzymes in rats. researchgate.netnih.gov Morphological examinations of the livers of rats administered DCHP revealed centrilobular cell hypertrophy and a marked proliferation of the smooth endoplasmic reticulum. researchgate.net Notably, MCHP itself, as a metabolite, also induced certain parameters of hepatic xenobiotic metabolism. researchgate.net

A recent study exploring the effects of MCHP on human hepatocytes in a 3D-spheroid model found that it enhanced lipid uptake and accumulation in a dose-responsive manner. nih.govmdpi.com This was accompanied by the upregulation of genes involved in lipid biosynthesis. nih.govmdpi.com Furthermore, transcriptomic analysis revealed that MCHP specifically promoted the expression of key enzymes involved in gluconeogenesis, G6PC and FBP1. nih.govmdpi.com In-utero exposure to DCHP in rats has also been shown to cause liver damage associated with impaired oxidative stress metabolism in both male and female offspring. frontiersin.org

Studies on broader phthalate exposure have consistently shown associations between urinary phthalate metabolites and markers of liver injury in the general population. nih.gov

Renal Effects:

The kidneys play a crucial role in eliminating phthalate metabolites from the body. While specific data on the direct renal toxicity of MCHP is limited, studies on its parent compound, DCHP, have shown evidence of kidney pathology following subchronic administration in animals. nih.gov Epidemiological studies have linked exposure to various phthalates with markers of early kidney impairment in both children and adults. escholarship.org In a longitudinal cohort study of children with chronic kidney disease, while many phthalate metabolites were measured, MCHP was often detected at low levels. nih.govfrontiersin.org Another study on adults in Shanghai also included MCHP in its analysis of urinary phthalate metabolites in relation to renal function, though it was often grouped with other high-molecular-weight phthalates for analysis. researchgate.net A study on urothelial cancer in chronic kidney disease patients measured several phthalate metabolites, including MCHP, but it was detected in less than 40% of the samples and was therefore excluded from the primary analysis. sci-hub.secbs8.com

Table 1: Research Findings on Hepatic and Renal Effects of this compound (MCHP) and its Parent Compound (DCHP)

| Compound | Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| DCHP (metabolizes to MCHP) | Animal (Rat) | Liver enlargement, induction of hepatic xenobiotic metabolism, centrilobular cell hypertrophy, proliferation of smooth endoplasmic reticulum. | researchgate.netnih.gov |

| MCHP | In vitro (Human Hepatocytes) | Enhanced lipid uptake and accumulation, upregulation of lipid biosynthesis genes, promotion of gluconeogenesis enzyme expression. | nih.govmdpi.com |

| DCHP | Animal (Rat, in-utero exposure) | Liver damage in offspring associated with impaired oxidative stress metabolism. | frontiersin.org |

| DCHP | Animal | Evidence of kidney pathology. | nih.gov |

Metabolic Dysregulation (e.g., Associations with Obesity, Diabetes, Insulin (B600854) Resistance)

The endocrine-disrupting properties of phthalates extend to the regulation of metabolism, with growing evidence suggesting a link to metabolic disorders such as obesity, diabetes, and insulin resistance.

MCHP has been identified as a potential "obesogen," a chemical that can improperly regulate genes involved in glucose metabolism and adipocyte differentiation, thereby promoting lipid accumulation and adipogenesis. tandfonline.com A key mechanism appears to be its interaction with the human glucocorticoid receptor (hGR), a crucial regulator of basal glucose homeostasis. researchgate.nettandfonline.com Molecular docking studies have shown that MCHP can efficiently bind to the active site of the hGR, potentially leading to glucocorticoid-mediated adipogenesis. researchgate.nettandfonline.com

In human white adipocytes, MCHP was found to increase the formation of lipid droplets, an effect that mimics the action of the Peroxisome proliferator-activated receptor γ (PPARγ) agonist rosiglitazone. nih.govmdpi.com Transcriptomic analysis in these cells, however, indicated that MCHP had less of an impact on fatty acid metabolism pathways compared to another phthalate metabolite, MEHP. nih.govmdpi.com The metabolic disruptions caused by MCHP appear to involve the shared activation of PPAR pathways in both hepatocytes and adipocytes. nih.govmdpi.com

While some studies have excluded MCHP from their analyses due to low detection rates, others have included it in assessments of phthalate exposure in relation to metabolic syndrome components. nih.govresearchgate.net One study investigating the difference in phthalate exposure between adults with and without metabolic disorders did not detect MCHP in the control or obese participant groups. nih.gov

Table 2: Research Findings on Metabolic Dysregulation Associated with this compound (MCHP)

| Mechanism/Effect | Study Type | Key Findings | Reference(s) |

|---|---|---|---|

| Glucocorticoid Receptor Interaction | In silico (Molecular Docking) | MCHP binds to the human glucocorticoid receptor, suggesting a potential for glucocorticoid-mediated adipogenesis. | researchgate.nettandfonline.com |

| Adipocyte Differentiation | In vitro (Human Adipocytes) | Increased lipid droplet formation, mimicking the effect of a PPARγ agonist. | nih.govmdpi.com |

| PPAR Pathway Activation | In vitro (Human Hepatocytes and Adipocytes) | Shared activation of PPAR pathways, with cell-type-specific responses. | nih.govmdpi.com |

Immunomodulatory Responses and Allergic Sensitization

The immune system is another target of phthalate-induced toxicity, with some studies suggesting a role in the increasing prevalence of allergic diseases. However, the evidence regarding the specific effects of MCHP is limited and often part of broader assessments of phthalate mixtures.

Several epidemiological studies have investigated the link between phthalate exposure and allergic outcomes, but many have not specifically reported on MCHP due to low detection frequencies. mdpi.comsemanticscholar.orgnih.gov For instance, a study on the US population using NHANES data from 2005–2006 excluded MCHP from its analysis of associations with allergy and allergic sensitization. mdpi.comsemanticscholar.orgnih.gov

Respiratory System Associations (e.g., Asthma, Wheeze, Pulmonary Function Declines)

Associations between phthalate exposure and respiratory issues like asthma, wheezing, and reduced lung function have been reported, though direct evidence for MCHP's role is sparse.

A study on the Canadian population that measured eleven phthalate metabolites to assess their association with lung function excluded MCHP from the final analysis due to a detection rate of only 13%. nih.gov Similarly, a study on Austrian mother-child pairs reported that MCHP was below the limit of detection in all urine samples. mdpi.comresearchgate.net

Despite the lack of direct evidence for MCHP, general population studies have shown that exposure to other phthalate metabolites is associated with decrements in pulmonary function. nih.gov Phthalates are suspected of contributing to the risk of asthma and allergies, potentially by acting as adjuvants that enhance allergic responses. nih.govijomeh.eunih.gov The GHS classification for MCHP includes a warning for potential respiratory irritation. nih.gov

Neurological and Neurodevelopmental Considerations (e.g., Cognitive and Behavioral Alterations)

The developing nervous system is particularly vulnerable to the effects of environmental toxicants. While research into the neurotoxicity of MCHP is still in its early stages, some studies have begun to explore its potential impact.

In a study examining prenatal phthalate exposure and cognitive function in infants, MCHP was measured in meconium. tandfonline.com However, its association with early learning composite scores was not the primary focus of the reported results. Another study investigating early childhood exposures to phthalates in association with ADHD behaviors included MCHP in its analysis of urinary metabolites. nih.gov

Animal studies have suggested that early postnatal exposure to certain phthalates can induce behavioral changes, such as motor hyperactivity. nih.gov The proposed mechanisms for phthalate-induced neurotoxicity include interference with thyroid hormones, which are critical for fetal brain development. tandfonline.com

Mechanistic Insights into Phthalate-Induced Toxicity

Understanding the molecular mechanisms by which phthalates exert their toxic effects is crucial for risk assessment and the development of preventative strategies. For MCHP, several key mechanisms have been proposed and investigated.

One of the primary mechanisms of toxicity for many phthalates is the induction of oxidative stress . nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. Oxidative stress can lead to cellular damage, including lipid peroxidation and DNA damage. nih.gov While direct studies on MCHP-induced oxidative stress are limited, research on its parent compound, DCHP, has shown that in-utero exposure can lead to impaired oxidative stress metabolism in the liver of offspring. frontiersin.org

As discussed previously, MCHP has been shown to interact with nuclear receptors, including the glucocorticoid receptor (GR) and peroxisome proliferator-activated receptors (PPARs) . researchgate.netnih.govmdpi.comtandfonline.com The binding of MCHP to the hGR suggests a potential pathway for adipogenesis and metabolic disruption. researchgate.nettandfonline.com The activation of PPARs in hepatocytes and adipocytes by MCHP points to its role in altering lipid and glucose metabolism. nih.govmdpi.com The activation of PPARs is a known mechanism for the toxicological effects of many phthalates. cpsc.gov

Furthermore, the ability of MCHP to induce hepatic xenobiotic metabolizing enzymes suggests another mechanism of action. researchgate.net This induction can alter the metabolism of both endogenous and exogenous compounds, potentially leading to downstream toxic effects.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Exposure to certain phthalate metabolites has been linked to increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components. rsc.orgmdpi.com

Studies have shown that exposure to various phthalates is associated with elevated biomarkers of oxidative stress. nih.gov For instance, an increase in urinary levels of some phthalate metabolites has been correlated with higher levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govcabidigitallibrary.org While direct evidence for MCHP independently inducing ROS is still being established, its association with broader phthalate exposure suggests a potential role in this process. cabidigitallibrary.org The generation of ROS by mitochondria, the primary site of cellular energy production, is a key mechanism underlying this stress. plos.orgnih.govnih.gov Paradoxically, ROS production can increase during periods of low oxygen (hypoxia), a phenomenon that has significant implications for tissue damage and disease. plos.org

Molecular Mechanisms of DNA Damage and Lipid Peroxidation

The oxidative stress induced by phthalates can lead to significant damage to cellular macromolecules, including DNA and lipids. nih.gov One of the major consequences of increased ROS is lipid peroxidation, a process where oxidants attack lipids, leading to the production of harmful byproducts like malondialdehyde (MDA). nih.gov Studies have demonstrated a positive association between urinary levels of several phthalate metabolites and markers of lipid peroxidation. cabidigitallibrary.orgresearchgate.net

Furthermore, phthalate exposure has been linked to DNA damage. ijomeh.eu The neutral comet assay, a method to detect DNA strand breaks in individual cells, has been used to demonstrate the genotoxic potential of some phthalates. nih.gov Elevated levels of 8-OHdG in urine, a marker for oxidative DNA damage, have been observed in individuals with higher exposure to certain phthalates. nih.govgdut.edu.cn Although studies specifically focusing on MCHP's direct role in DNA damage and lipid peroxidation are limited, its presence as a metabolite in individuals exposed to DCHP suggests it may contribute to these damaging processes. nih.gov

Cellular Apoptosis and Aberrant Cell Proliferation Pathways

Phthalate metabolites have been shown to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. nih.gov Some studies suggest that certain phthalates can induce apoptosis in various cell types. nih.gov For example, mono(2-ethylhexyl) phthalate (MEHP), a metabolite of a commonly used phthalate, has been shown to induce apoptosis in liver cells through mechanisms involving both mitochondrial and death receptor pathways. nih.gov

Conversely, some phthalates and their metabolites have been investigated for their effects on cell proliferation. In vitro studies using human breast cancer cell lines (MCF-7) have suggested that MCHP may possess anti-estrogenic activities at high concentrations, potentially suppressing cell proliferation. jst.go.jpnih.gov This suggests a complex and sometimes contradictory role for phthalate metabolites in regulating cell fate. The term "cancer" itself refers to diseases characterized by abnormal and uncontrolled cell growth. umanitoba.ca

Modulation of Key Intracellular Signaling Cascades (e.g., Nrf2, NF-κB, PI3K/AKT)

Phthalates can interfere with crucial intracellular signaling pathways that regulate cellular responses to stress, inflammation, and survival. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key defense mechanism against oxidative stress. mdpi.com Studies on di(2-ethylhexyl) phthalate (DEHP) have shown that it can inhibit the Nrf2 signaling pathway, leading to decreased expression of antioxidant enzymes and increased oxidative stress. nih.govmdpi.com While direct evidence for MCHP's effect on the Nrf2 pathway is not yet available, the known impact of other phthalates on this pathway suggests a potential area for future investigation. researchgate.net

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell survival, growth, and proliferation. nih.govmdpi.comnih.gov This pathway can be modulated by various stimuli, including environmental toxicants. mdpi.com Some studies have shown that AQP3, a water and glycerol (B35011) channel protein, can modulate PI3K/Akt activation in breast cancer cells in a cell-line-dependent manner. mdpi.com The connection between MCHP and the PI3K/Akt pathway is an area that warrants further research to understand its potential impact on cellular health.

Enzyme Inhibition Mechanisms (e.g., Human Sulfotransferases)

Phthalate monoesters, including MCHP, have been shown to inhibit the activity of human sulfotransferases (SULTs), a family of enzymes crucial for the metabolism and detoxification of a wide range of compounds. nih.govnih.gov Specifically, MCHP has been found to significantly inhibit the activity of SULT1B1. nih.govnih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, for MCHP towards SULT1B1 has been calculated to be 12.8 μM. nih.gov

In addition to SULTs, MCHP has also been shown to inhibit another important family of metabolic enzymes, the UDP-glucuronosyltransferases (UGTs). uky.edu MCHP exhibited competitive inhibition towards UGT1A9, with a calculated inhibition kinetic parameter (Ki) of 0.09 μM. uky.eduscience.gov This inhibition of key metabolic enzymes can disrupt the normal processing and elimination of both endogenous substances and xenobiotics, potentially leading to adverse health effects. Molecular docking studies suggest that both hydrogen bonds and hydrophobic interactions play a significant role in the binding of phthalate monoesters to these enzymes. uky.edu

Interactive Data Tables

Table 1: Inhibition of Human Sulfotransferase (SULT) Isoforms by this compound (MCHP)

| SULT Isoform | Inhibition by MCHP | IC50 (μM) |

| SULT1A1 | No significant inhibition | Not applicable |

| SULT1B1 | Significant inhibition nih.govnih.gov | 12.8 nih.gov |

| SULT1E1 | No significant inhibition | Not applicable |

| SULT1A3 | No significant inhibition nih.govnih.gov | Not applicable |

Table 2: Inhibition of Human UDP-glucuronosyltransferase (UGT) Isoforms by this compound (MCHP)

| UGT Isoform | Inhibition by MCHP | Inhibition Type | Ki (μM) |

| UGT1A9 | Broadly inhibited uky.edu | Competitive uky.edu | 0.09 uky.eduscience.gov |

Ecological Fate and Environmental Degradation of Phthalate Esters

Environmental Transport and Partitioning in Various Compartments

The movement and distribution of Monocyclohexyl phthalate (B1215562) in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment. As a semi-volatile organic compound (SVOC), MCHP can be distributed among the gas phase, airborne particles, and settled dust in indoor and outdoor environments. nih.govdtu.dk

The general environmental fate of phthalate esters involves partitioning into various environmental compartments, with higher molecular weight esters showing greater affinity for soil and sediments. mdpi.com MCHP, as a monoester, is more water-soluble than its parent compound DCHP, which may influence its mobility in aquatic systems. Its moderate lipophilicity suggests it will be found in both the dissolved phase in water and adsorbed to particulate matter and sediments.

Table 1: Physicochemical Properties of Monocyclohexyl Phthalate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₁₆O₄ | wikidata.org |

| Molecular Weight | 248.27 g/mol | nih.gov |

| XLogP3 (Predicted log Kow) | 2.9 | nih.gov |

Biotic Degradation Mechanisms

Biodegradation is considered the primary and most effective pathway for the removal of phthalate esters and their metabolites from the environment. nih.govd-nb.info The process is typically initiated by microorganisms that break down the ester bonds.

The microbial degradation of phthalate esters is a stepwise process. nih.gov The parent diester (e.g., DCHP) is first hydrolyzed to its corresponding monoester, this compound, and an alcohol (cyclohexanol). This monoester is an intermediate that can be further biodegraded. nih.gov

The crucial next step in the pathway for MCHP is the hydrolysis of the second ester bond, which yields phthalic acid and another molecule of cyclohexanol. mdpi.comresearchgate.net This reaction is catalyzed by a class of enzymes known as monoalkyl phthalate hydrolases or monoesterases. nih.govnih.gov Numerous bacterial strains have been identified that can perform this transformation. For example, studies on other monoalkyl phthalates like mono-n-butyl phthalate (MBP) and mono(2-ethylhexyl) phthalate (MEHP) have shown rapid degradation in natural sediments, with half-lives often measured in hours. nih.gov The resulting phthalic acid is a central intermediate that can be further mineralized by various microorganisms under both aerobic and anaerobic conditions into carbon dioxide and water. d-nb.infonih.govnih.gov

The key enzymes in the degradation of MCHP are hydrolases that specifically target the monoester form. These are often referred to as Type II PAE hydrolases (monoesterases). nih.gov Several such enzymes have been isolated and characterized from various bacteria, including species of Gordonia, Acinetobacter, and Micrococcus. nih.govnih.gov

For instance, a mono-2-ethylhexyl phthalate (MEHP) hydrolase isolated from Gordonia sp. was shown to be a homodimeric protein that effectively hydrolyzed various monophthalate esters, including those with ethyl, butyl, and hexyl chains. nih.gov These enzymes typically belong to the α/β hydrolase superfamily and possess a conserved catalytic triad (B1167595) (usually Ser-His-Asp/Glu) in their active site that is responsible for cleaving the ester bond. nih.gov The structure of these enzymes includes a positively-charged catalytic center that complements the negatively-charged carboxyl group on the monoalkyl phthalate, facilitating the binding and subsequent hydrolysis of the substrate. researchgate.net The widespread presence of microorganisms possessing these nonspecific esterases in different environments suggests that MCHP, once formed, is likely to be readily degraded. nih.gov

Abiotic Degradation Pathways (e.g., Photodecomposition, Chemical Hydrolysis)

While biotic processes are dominant, abiotic degradation can also contribute to the transformation of phthalates in the environment, although generally at much slower rates. nih.gov

Photodecomposition: Photolysis, or degradation by sunlight, is not considered a major fate process for phthalate esters in water or soil. nih.gov However, in the atmosphere, photodegradation via reaction with hydroxyl radicals is expected to be a more significant pathway. irjse.in Studies on other phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) have shown that they can be degraded under UV irradiation, with the reaction efficiency sometimes enhanced by the presence of photocatalysts like titanium dioxide (TiO₂). frontiersin.orgqub.ac.uk The degradation pathways can involve hydroxylation of the aromatic ring and cleavage of the ester bond. frontiersin.org It can be inferred that MCHP would undergo similar slow photolytic processes.

Chemical Hydrolysis: The hydrolysis of the ester bond in phthalates can occur abiotically, particularly under alkaline conditions. chemrxiv.org However, under typical environmental pH ranges (pH 5-9), the rate of chemical hydrolysis for phthalate esters is extremely slow and considered insignificant compared to microbial degradation. researchgate.net Therefore, while possible, chemical hydrolysis is not a primary degradation pathway for this compound in most natural environmental compartments.

Risk Assessment and Regulatory Frameworks for Phthalates

Health Risk Assessment Methodologies

Individual Phthalate (B1215562) Risk Evaluation Approaches

The health risk assessment of individual phthalates, including Monocyclohexyl phthalate (MCHP), a metabolite of Dicyclohexyl phthalate (DCHP), involves a detailed evaluation of toxicological data to determine potential adverse health effects. nih.govcpsc.gov These assessments are crucial for establishing safe exposure levels and are conducted by various regulatory and scientific bodies worldwide. epa.gov The process typically includes a critical review of available studies, identification of health and environmental effects, and characterization of exposure-response relationships. epa.gov

In vitro studies have shown that DCHP is hydrolyzed to MCHP in various biological systems. cpsc.gov The rate of this metabolism can vary, with the contents of the small intestine showing a significantly higher rate of hydrolysis compared to the stomach and cecum contents in rats. cpsc.gov Human biomonitoring studies, such as those conducted in Austria and as part of the German Environmental Survey (GerES), analyze urine samples for the presence of phthalate metabolites like MCHP to assess human exposure. nih.govd-nb.info These studies have generally found detectable but low levels of MCHP in the population. d-nb.infoepa.govepa.gov For instance, in the GerES V study, MCHP was detected in 6% of urine samples from children and adolescents. d-nb.info Similarly, a study in Austria found MCHP concentrations ranging from not detected to 4.5 μg/l. nih.gov The low detection frequency of MCHP in more recent surveys, such as the National Health and Nutrition Examination Survey (NHANES) after 2010, has been attributed to its low detection levels. epa.govepa.gov

The risk evaluation also considers the potential for these chemicals to migrate from consumer products, leading to human exposure. cpsc.gov The U.S. Environmental Protection Agency (EPA) utilizes a Health Assessment Workspace Collaborative (HAWC) to facilitate the transparent evaluation of data and decisions supporting health and environmental assessments of chemicals like MCHP. epa.gov

Principles and Frameworks for Cumulative Risk Assessment of Phthalate Mixtures

Given that humans are typically exposed to a mixture of phthalates, cumulative risk assessment (CRA) is essential to evaluate the combined effects of these chemicals. canada.canih.gov The fundamental principle underlying CRA for phthalates is the assumption of dose addition, which posits that chemicals with a similar mode of action will act in concert. canada.canih.gov Several international bodies, including the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) and the Danish EPA, have adopted this approach for their cumulative assessments of phthalates. canada.ca

The Hazard Index (HI) approach is a practical tool used in CRA. arche-consulting.be It involves summing the hazard quotients (HQ) of individual chemicals in a mixture, where the HQ is the ratio of the exposure level to a health-based guidance value. arche-consulting.be An HI greater than one suggests a potential health concern. mdpi.com The U.S. EPA has proposed a framework for conducting CRA for a group of phthalates, including the parent compound of MCHP, DCHP, under the Toxic Substances Control Act (TSCA). lawbc.com This framework is based on evidence of toxicological similarity and co-exposure. lawbc.com

Research has provided evidence supporting the dose-additive effects of phthalate combinations. nih.gov Studies on mixtures of phthalates, as well as combinations of phthalates with other antiandrogenic chemicals, have demonstrated effects consistent with dose addition. nih.gov These assessments are critical for understanding the real-world health risks associated with simultaneous exposure to multiple phthalates. arche-consulting.be

Derivation and Application of Health-Based Guidance Values (e.g., Provisional Tolerable Daily Intake)

Health-based guidance values (HBGVs), such as the Provisional Tolerable Daily Intake (TDI), are derived from toxicological data to represent an estimate of the amount of a substance that can be ingested daily over a lifetime without posing an appreciable risk to health. cpsc.govnih.gov The derivation of these values is a critical component of risk assessment. For phthalates, these values are often based on reproductive and developmental toxicity endpoints, which are considered among the most sensitive effects. nih.gov

Human biomonitoring (HBM) data, which measure the concentration of chemicals or their metabolites in human tissues or fluids, play a crucial role in refining exposure assessments and comparing them to HBGVs. arche-consulting.bedtu.dk For instance, studies have used urinary metabolite concentrations to estimate daily intakes of phthalates, which are then compared to established TDIs. nih.gov Exceedances of these values, particularly in vulnerable populations like children, can signal a potential health concern and prompt further investigation and regulatory action. nih.gov

The German Commission for Human Biomonitoring has established HBM guidance values (HBM-GVs) for some phthalate metabolites. nih.gov These values are used to assess the health risk associated with the measured internal exposure levels. mdpi.comdtu.dk The comparison of biomonitoring data with these guidance values provides a direct measure of whether the population's exposure is within a range considered safe. dtu.dk

Regulatory Classifications and Policy Implications

Identification as Substances of High Concern and Authorization Requirements

Regulatory bodies, particularly in Europe, have identified certain phthalates as Substances of Very High Concern (SVHCs) due to their hazardous properties. foodpackagingforum.org Dicyclohexyl phthalate (DCHP), the parent compound of MCHP, was identified as an SVHC by the European Commission in 2018. foodpackagingforum.orghealthvermont.gov This designation is based on its classification as toxic for reproduction and its endocrine-disrupting properties with probable serious effects on human health. foodpackagingforum.org

Once a substance is included on the Candidate List of SVHCs, companies have legal obligations under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eu These obligations include informing customers and consumers about the presence of the SVHC in articles above a certain concentration and notifying the European Chemicals Agency (ECHA). europa.eu The ultimate goal of identifying SVHCs is to progressively replace them with safer alternatives.

In the United States, the Consumer Product Safety Commission (CPSC) has permanently banned DCHP in children's toys and childcare items at levels greater than 0.1 percent due to its contribution to cumulative antiandrogenic effects with other phthalates. healthvermont.gov

Evaluation of Carcinogenic, Mutagenic, and Reproductive Toxicant (CMR) Properties

Phthalates are subject to rigorous evaluation for their potential to cause cancer (carcinogenicity), genetic mutations (mutagenicity), or harm to the reproductive system (reproductive toxicity), collectively known as CMR properties. mdrregulator.comeuropa.eu DCHP has been classified as a reproductive toxicant. cpsc.govhealthvermont.gov Animal studies have demonstrated that exposure to DCHP can lead to various adverse reproductive and developmental effects, including reduced fetal weight, hindered ossification, and a significant reduction in anogenital distance in male offspring. healthvermont.gov

The Scientific Committee on Health, Environmental, and Emerging Risks (SCHEER) provides guidelines for the benefit-risk assessment of phthalates with CMR or endocrine-disrupting properties in medical devices. mdrregulator.comeuropa.eu While some phthalates are known to have these harmful properties, their use in certain medical devices may be justified if the benefits outweigh the risks and no suitable alternatives are available. mdrregulator.com The evaluation of CMR properties is an ongoing process, with regulatory agencies continuously reviewing new scientific evidence to ensure that public health is protected from the risks posed by these chemicals. researchgate.netnih.gov

Assessment of Endocrine Disrupting (ED) Properties

This compound (MCHP) is the primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP). researchgate.netmdpi.com The assessment of its endocrine-disrupting properties is an area of ongoing scientific research, focusing on its potential to interfere with the body's hormonal systems. Phthalates as a class are recognized as endocrine-disrupting chemicals (EDCs) that can alter hormonal balance by interacting with various cellular components, including nuclear and membrane receptors and intracellular signaling pathways. nih.gov

Research indicates that MCHP, often as part of exposure to its parent compound DCHP or mixtures of low molecular weight phthalates, may be associated with adverse health outcomes. The mechanisms of action for EDCs are varied; they can mimic natural hormones, block hormone receptors, or interfere with the synthesis, transport, and elimination of hormones. nih.govffcr.or.jp

Research Findings on Endocrine-Related Effects

Thyroid Function: A study involving newborns with congenital hypothyroidism (CH), a prevalent endocrine disorder, suggested that exposure to MCHP may elevate the risk of this condition. nih.gov The analysis revealed an adjusted odds ratio of 1.35-1.71 for the association between MCHP exposure and CH. nih.gov Furthermore, the detection rates of MCHP were found to be higher in the serum of newborns diagnosed with CH compared to those without the condition. nih.gov

Metabolic Health: Phthalates are increasingly identified as metabolism-disrupting chemicals (MDCs). mazums.ac.iracs.org Laboratory studies on human cell lines have provided insights into MCHP's potential role in metabolic disruption. Research on human hepatocytes and adipocytes demonstrated that MCHP could enhance the uptake and accumulation of lipids in a dose-responsive manner. researchgate.net It was also observed to upregulate genes involved in lipid biosynthesis. researchgate.net The parent compound, DCHP, has been shown in animal studies to induce atherosclerosis through the activation of the Pregnane (B1235032) X Receptor (PXR), a key regulator of xenobiotic metabolism and energy homeostasis. acs.org